(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
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Overview
Description
WAY-313218 is a chemical compound known for its role as a modulator of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various physiological processes, including stress response, metabolism, and immune function .
Preparation Methods
The synthesis of WAY-313218 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of chemical reactions, such as condensation and cyclization.
Functional Group Introduction: Specific functional groups are introduced to the core structure to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, or acylation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for WAY-313218 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, followed by rigorous purification processes.
Chemical Reactions Analysis
WAY-313218 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: WAY-313218 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
WAY-313218 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme modulation and reaction mechanisms.
Biology: Researchers use WAY-313218 to investigate the role of 11β-hydroxysteroid dehydrogenase type 1 in various biological processes.
Medicine: The compound is explored for its potential therapeutic applications in conditions related to cortisol imbalance, such as metabolic disorders and inflammation.
Mechanism of Action
WAY-313218 exerts its effects by modulating the activity of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-313218 reduces the levels of active cortisol, thereby influencing various physiological processes. The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which plays a crucial role in stress response, metabolism, and immune function .
Comparison with Similar Compounds
WAY-313218 is unique in its specific modulation of 11β-hydroxysteroid dehydrogenase type 1. Similar compounds include:
Carbenoxolone: Another modulator of 11β-hydroxysteroid dehydrogenase, but with broader effects on other enzymes.
Tetrahydrocannabinol: Known for its effects on the endocannabinoid system, it also has some modulatory effects on 11β-hydroxysteroid dehydrogenase.
Glycyrrhetinic Acid: A natural compound that inhibits 11β-hydroxysteroid dehydrogenase but with less specificity compared to WAY-313218.
WAY-313218 stands out due to its high specificity and potency in modulating 11β-hydroxysteroid dehydrogenase type 1, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGZDLHWXYOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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